molecular formula C36H60O7 B13382719 2-(Hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol

2-(Hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol

Cat. No.: B13382719
M. Wt: 604.9 g/mol
InChI Key: PHLXREOMFNVWOH-UHFFFAOYSA-N
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Description

Isoginsenoside Rh3 is a triterpenoid saponin derived from the fruits of Panax ginseng C. A. Meyer . It belongs to the class of ginsenosides, which are the major bioactive constituents of ginseng. These compounds have been extensively studied for their pharmacological effects, including anti-cancer, anti-inflammatory, and immune-modulating properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoginsenoside Rh3 can be synthesized through the acid transformation of other ginsenosides. For instance, it can be produced from ginsenoside Rh2 by dehydration at the C-20 position using 0.01% formic acid at 120°C for 4 hours . This method allows for the rapid preparation of rare ginsenosides, including Isoginsenoside Rh3.

Industrial Production Methods

Industrial production of Isoginsenoside Rh3 involves the use of biotechnological methods, such as metabolic engineering and biosynthesis. Advances in the identification of key enzymes involved in the biosynthetic pathways of rare ginsenosides have enabled the large-scale production of these compounds using microbial chassis, mainly in Saccharomyces cerevisiae .

Chemical Reactions Analysis

Types of Reactions

Isoginsenoside Rh3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving Isoginsenoside Rh3 include formic acid for dehydration and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the dehydration of ginsenoside Rh2 using formic acid produces Isoginsenoside Rh3 .

Properties

IUPAC Name

2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10-11,22-32,37-41H,9,12-19H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLXREOMFNVWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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